

# Application Notes: Protocol for Alcohol Oxidation Using Bis(triphenylsilyl)chromate Catalyst

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## Compound of Interest

Compound Name: *Bis(triphenylsilyl)chromate*

Cat. No.: *B1148569*

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## Introduction

The selective oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in organic synthesis, crucial for the preparation of a vast array of intermediates in the pharmaceutical and fine chemical industries. While numerous chromium(VI)-based reagents are effective for this purpose, their stoichiometric use often raises environmental and safety concerns due to the generation of heavy metal waste. Catalytic methods employing chromium reagents offer a more sustainable alternative. **Bis(triphenylsilyl)chromate**,  $[(\text{Ph}_3\text{SiO})_2\text{CrO}_2]$ , is an organometallic silyl chromate that serves as a catalyst for various transformations, including benzylic oxidations. This document provides detailed protocols for the preparation of the **bis(triphenylsilyl)chromate** catalyst and a comprehensive, adaptable protocol for its use in the catalytic oxidation of alcohols.

Note on the Protocol: Detailed experimental protocols for the oxidation of alcohols specifically using **bis(triphenylsilyl)chromate** are not readily available in the published literature. The following protocol for alcohol oxidation is adapted from a procedure developed for the closely related and analogous catalyst, bis(trimethylsilyl)chromate (BTSC), which has been demonstrated to be effective for the selective oxidation of benzylic and other activated alcohols in the presence of a co-oxidant.

## Catalyst Preparation

**Bis(triphenylsilyl)chromate** can be synthesized through several reported procedures. Two common methods are provided below, offering flexibility in starting materials and reaction conditions.

### Method 1: From Triphenylsilanol and Chromium Trioxide

This method involves the reaction of triphenylsilanol with chromium trioxide in the presence of a dehydrating agent.

### Method 2: From Triphenylchlorosilane and Potassium Dichromate

This procedure utilizes the reaction of triphenylchlorosilane with potassium dichromate in a mixture of glacial acetic acid and a hydrocarbon solvent, often with the addition of an alkali metal hydroxide or carbonate to improve yield and purity.<sup>[1]</sup>

## Catalytic Alcohol Oxidation

The adapted protocol for the catalytic oxidation of alcohols employs

**bis(triphenylsilyl)chromate** in the presence of periodic acid ( $\text{H}_5\text{IO}_6$ ) as a co-oxidant. This system allows for the use of a catalytic amount of the chromium reagent, minimizing waste. The reaction is particularly effective for the oxidation of benzylic and secondary alcohols to their corresponding aldehydes and ketones. Primary alcohols can be oxidized to aldehydes with minimal over-oxidation to carboxylic acids under these conditions. It is important to note that aliphatic alcohols may exhibit lower reactivity with this catalytic system.<sup>[2]</sup>

## Data Presentation

The following tables summarize the quantitative data for the catalytic oxidation of various alcohols using the analogous bis(trimethylsilyl)chromate (BTSC)/ $\text{H}_5\text{IO}_6$  system. This data provides a strong indication of the expected reactivity and yields when using **bis(triphenylsilyl)chromate** under similar conditions.

Table 1: Catalytic Oxidation of Primary Alcohols

Substrate (Alcohol)	Product (Aldehyde)	Catalyst Loading (mol%)	Co-oxidant (equiv.)	Solvent	Time (h)	Yield (%)
Benzyl alcohol	Benzaldehyde	3.8	1.05	Acetonitrile	1	96
4-Methoxybenzyl alcohol	4-Methoxybenzaldehyde	3.8	1.05	Acetonitrile	1	95
4-Chlorobenzyl alcohol	4-Chlorobenzaldehyde	3.8	1.05	Acetonitrile	1.5	92
4-Nitrobenzyl alcohol	4-Nitrobenzaldehyde	3.8	1.05	Acetonitrile	2	90
Cinnamyl alcohol	Cinnamaldehyde	3.8	1.05	Acetonitrile	-	No Reaction
Hexan-1-ol	Hexanal	3.8	1.05	Acetonitrile	4	85

Data adapted from the use of bis(trimethylsilyl)chromate catalyst.[\[2\]](#)

Table 2: Catalytic Oxidation of Secondary Alcohols

Substrate (Alcohol)	Product (Ketone)	Catalyst Loading (mol%)	Co- oxidant (equiv.)	Solvent	Time (h)	Yield (%)
1-Phenylethanol	Acetophenone	3.8	1.05	Acetonitrile	1	94
Diphenylmethanol	Benzophenone	3.8	1.05	Acetonitrile	1	95
Cyclohexanol	Cyclohexanone	3.8	1.05	Acetonitrile	3	88
Borneol	Camphor	3.8	1.05	Acetonitrile	3.5	87

Data adapted from the use of bis(trimethylsilyl)chromate catalyst.[\[2\]](#)

## Experimental Protocols

### Protocol 1: Preparation of Bis(triphenylsilyl)chromate Catalyst

Method 2: From Triphenylchlorosilane and Potassium Dichromate[\[1\]](#)

Materials:

- Triphenylchlorosilane (30 g)
- Potassium dichromate (13 g)
- Potassium hydroxide (3 g)
- Glacial acetic acid (60 ml)
- Hexane (80 ml)
- Water

- 500 ml three-neck flask
- Stirrer
- Reflux condenser
- Filtration apparatus
- Vacuum oven

#### Procedure:

- Charge the 500 ml three-neck flask with triphenylchlorosilane (30 g), potassium dichromate (13 g), potassium hydroxide (3 g), glacial acetic acid (60 ml), and hexane (80 ml).
- Stir the reaction mixture at 50-60 °C for 5 hours.
- After the reaction is complete, filter the mixture.
- Wash the resulting solid sequentially with water (140 ml), glacial acetic acid (70 ml), and hexane (70 ml).
- Dry the solid product in a vacuum oven.
- The expected yield of **bis(triphenylsilyl)chromate** is approximately 31.2 g (97.4%).

## Protocol 2: General Procedure for Catalytic Alcohol Oxidation

(Adapted from the protocol for bis(trimethylsilyl)chromate)[[2](#)]

#### Materials:

- Alcohol substrate (1 mmol)
- **Bis(triphenylsilyl)chromate** (0.038 mmol, 3.8 mol%)
- Periodic acid ( $\text{H}_5\text{IO}_6$ ) (1.05 mmol)

- Acetonitrile (5 mL)
- Ethyl acetate
- Brine solution (1:1 with water)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Reaction flask with reflux condenser
- Magnetic stirrer and hotplate
- Rotary evaporator
- Chromatography equipment

Procedure:

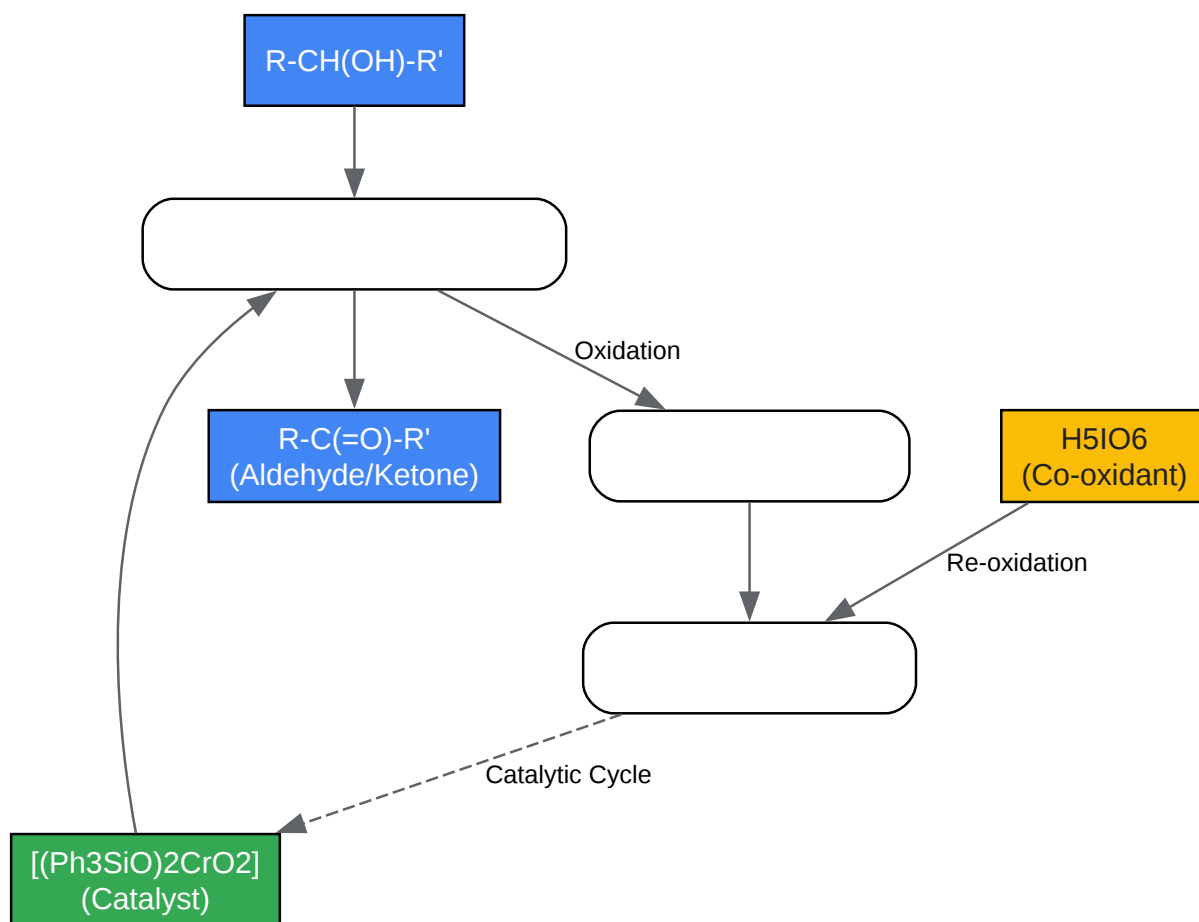
- To a reaction flask, add the alcohol substrate (1 mmol), **bis(triphenylsilyl)chromate** (3.8 mol%), periodic acid (1.05 mmol), and acetonitrile (5 mL).
- Reflux the reaction mixture. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, cool the mixture to room temperature and evaporate the solvent to dryness using a rotary evaporator.
- To the crude product, add ethyl acetate (10 mL) and wash the solution with 10 mL of a 1:1 brine-water solution.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
- Evaporate the solvent from the filtrate.
- Purify the resulting residue by passing it through a short silica gel column to afford the pure aldehyde or ketone.

## Mandatory Visualization



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Caption: Experimental workflow for catalyst preparation and alcohol oxidation.



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Caption: Proposed catalytic cycle for alcohol oxidation.

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## References

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